molecular formula C29H46N2 B14447139 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole CAS No. 78430-95-2

1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole

Cat. No.: B14447139
CAS No.: 78430-95-2
M. Wt: 422.7 g/mol
InChI Key: JJJSSYMTBGTVNJ-UHFFFAOYSA-N
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Description

1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of the Heptadecyl Chain: The heptadecyl chain can be introduced through a nucleophilic substitution reaction using a suitable heptadecyl halide.

    Introduction of the Ethenylphenyl Group: The ethenylphenyl group can be attached via a Friedel-Crafts alkylation reaction, where the imidazole ring acts as the nucleophile.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Epoxide or diol derivatives.

    Reduction: Saturated imidazoline derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a probe for studying biological systems due to its unique structural features.

    Medicine: Potential use as an antimicrobial or antifungal agent.

    Industry: As an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole depends on its specific application. For instance, as an antimicrobial agent, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The imidazole ring can also interact with various enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    1-[(3-Ethenylphenyl)methyl]-2-octadecyl-1H-imidazole: Similar structure with an octadecyl chain instead of a heptadecyl chain.

    1-[(3-Ethenylphenyl)methyl]-2-hexadecyl-1H-imidazole: Similar structure with a hexadecyl chain.

Uniqueness: 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole is unique due to its specific combination of a long heptadecyl chain and an ethenylphenyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs.

Properties

CAS No.

78430-95-2

Molecular Formula

C29H46N2

Molecular Weight

422.7 g/mol

IUPAC Name

1-[(3-ethenylphenyl)methyl]-2-heptadecylimidazole

InChI

InChI=1S/C29H46N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-29-30-23-24-31(29)26-28-21-19-20-27(4-2)25-28/h4,19-21,23-25H,2-3,5-18,22,26H2,1H3

InChI Key

JJJSSYMTBGTVNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC=CN1CC2=CC(=CC=C2)C=C

Origin of Product

United States

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